甲基4,6-二溴烟酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

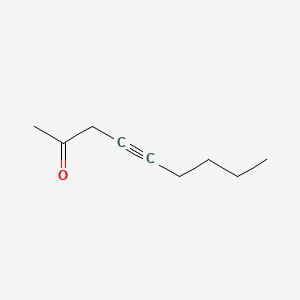

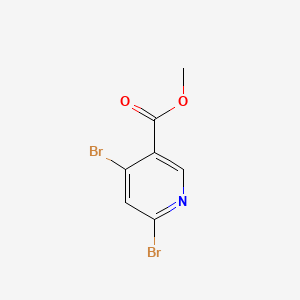

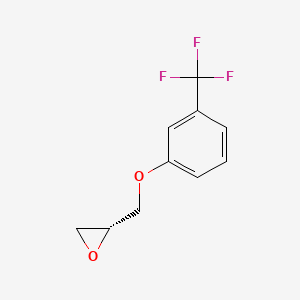

Methyl 4,6-dibromonicotinate is a chemical compound with the CAS Number: 1364663-27-3 . Its molecular formula is C7H5Br2NO2 and it has a molecular weight of 294.93 . The IUPAC name for this compound is methyl 4,6-dibromonicotinate . It is a solid substance under normal conditions .

Molecular Structure Analysis

The InChI code for Methyl 4,6-dibromonicotinate is 1S/C7H5Br2NO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

Methyl 4,6-dibromonicotinate is a solid substance under normal conditions . It has a molecular weight of 294.93 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用

生物系统中的甲基化

- 甲基乙二醛和高级糖基化终产物:甲基乙二醛(MG)是一种活性的α-酮醛,通过与蛋白质中的精氨酸和赖氨酸残基相互作用形成高级糖基化终产物。这些产物与糖尿病和神经退行性疾病的并发症相关。MG存在于各种食品和饮料中,在加工和储存过程中形成。可以通过HPLC或GC方法定量检测生物样品中的MG(Nemet, Varga-Defterdarović, & Turk, 2006)。

化学和结构分析

- 席夫碱的研究:席夫碱包括类似于甲基4,6-二溴烟酸酯的结构,已被研究其质子转移、结构偏好和自由基清除性质。这些性质对潜在的治疗应用和在制药和食品工业中的用途具有重要意义(Kaştaş等,2017)。

基因调控中的甲基化

- mRNA甲基化:在mRNA中腺苷的N(6)位置的甲基化,通过转录组范围的定位鉴定,是mRNA中的一个重要碱基修饰。这种修饰显示组织特异性调控,并与大脑发育相关,暗示其在基因表达和表观遗传学中的关键调控作用(Meyer et al., 2012)。

环境和农业应用

- 细菌对卤代化合物的甲基化:已进行了有关卤代化合物(如2,6-二溴酚)的O-甲基化研究。这一过程由细菌完成,突显了甲基化反应在卤代环境污染物的生物降解或转化中的潜在环境意义(Neilson et al., 1988)。

药理遗传学和药物相互作用

- 甲基转移酶酶的药理遗传学:药理遗传学研究表明,甲基转移酶酶(如儿茶酚-O-甲基转移酶和硫代嘌呤甲基转移酶)的遗传多态性显著影响各种药物的代谢和治疗效果。这对个性化医学和更有效药物方案的开发具有重要意义(Weinshilboum, Otterness, & Szumlanski, 1999)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

作用机制

Mode of Action

It is known that methyl nicotinate, a related compound, acts as a peripheral vasodilator . It is possible that Methyl 4,6-dibromonicotinate may have a similar mode of action, but this needs to be confirmed by further studies.

Biochemical Pathways

It is known that all components of vitamin b3, including nicotinamide (a related compound), are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . It is possible that Methyl 4,6-dibromonicotinate may affect similar biochemical pathways, but this needs to be confirmed by further studies.

Pharmacokinetics

It is known that methyl 4,6-dibromonicotinate has high gi absorption and is bbb permeant . . The impact of these properties on the bioavailability of Methyl 4,6-dibromonicotinate needs to be studied further.

属性

IUPAC Name |

methyl 4,6-dibromopyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLRATRCAWQHFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744291 |

Source

|

| Record name | Methyl 4,6-dibromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4,6-dibromonicotinate | |

CAS RN |

1364663-27-3 |

Source

|

| Record name | 3-Pyridinecarboxylic acid, 4,6-dibromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1364663-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,6-dibromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1](/img/no-structure.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B569905.png)